molecular formula C8H8ClNO2 B129823 2-Amino-2-(2-chlorophenyl)acetic acid CAS No. 141196-64-7

2-Amino-2-(2-chlorophenyl)acetic acid

Cat. No.: B129823
CAS No.: 141196-64-7
M. Wt: 185.61 g/mol
InChI Key: LMIZLNPFTRQPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-chlorophenyl)acetic acid typically involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-chlorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Amino-2-(2-chlorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-amino-2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZLNPFTRQPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302892
Record name 2-amino-2-(2-chlorophenyl)acetic acid
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Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88744-36-9, 141196-64-7
Record name 2-(2-Chlorophenyl)glycine
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Record name 88744-36-9
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Record name 2-amino-2-(2-chlorophenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-Chlorophenylglycine
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Record name 2-(2-CHLOROPHENYL)GLYCINE
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Q & A

Q1: What is the significance of the optical purity of 2-Amino-2-(2-chlorophenyl)acetic acid in the synthesis of Clopidogrel Sulfate?

A1: The synthesis of Clopidogrel Sulfate, as described in the research paper "An Improved Synthesis of Clopidogrel Sulfate" [], utilizes (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from the optical resolution of racemic this compound. This highlights a crucial aspect: only the (S)-enantiomer of the molecule is desired for the synthesis. Utilizing a racemic mixture would lead to a final product containing both Clopidogrel enantiomers. Since the biological activity of chiral drugs often resides primarily in one enantiomer, using a racemic starting material could result in reduced efficacy and potential for different side effects. Therefore, obtaining high optical purity of the (S)-enantiomer of this compound is essential for producing the desired enantiomer of Clopidogrel with optimal therapeutic activity.

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